molecular formula C9H12N2O3 B14899859 n-(2,3-Dihydroxypropyl)picolinamide

n-(2,3-Dihydroxypropyl)picolinamide

Cat. No.: B14899859
M. Wt: 196.20 g/mol
InChI Key: PVKLLZUDGPOBEZ-UHFFFAOYSA-N
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Description

n-(2,3-Dihydroxypropyl)picolinamide: is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a naturally occurring compound found in the human body and various plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2,3-Dihydroxypropyl)picolinamide typically involves the reaction of picolinamide with 2,3-dihydroxypropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: n-(2,3-Dihydroxypropyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The picolinamide moiety can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted picolinamide derivatives.

Scientific Research Applications

Chemistry: n-(2,3-Dihydroxypropyl)picolinamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential role as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and studies.

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions makes it a candidate for drug development, particularly in the field of metal-based therapeutics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of n-(2,3-Dihydroxypropyl)picolinamide involves its ability to chelate metal ions. The picolinamide moiety can coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects. The exact pathways and molecular targets involved depend on the specific application and the metal ion being coordinated.

Comparison with Similar Compounds

    Picolinamide: The parent compound, which lacks the 2,3-dihydroxypropyl group.

    2-Pyridinecarboxamide: Another derivative of picolinic acid with different substituents.

    α-Picolinamide: A structural isomer with the amide group attached to a different position on the pyridine ring.

Uniqueness: n-(2,3-Dihydroxypropyl)picolinamide is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional functional properties. This group allows for further chemical modifications and enhances the compound’s ability to form stable metal complexes. These properties make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)pyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O3/c12-6-7(13)5-11-9(14)8-3-1-2-4-10-8/h1-4,7,12-13H,5-6H2,(H,11,14)

InChI Key

PVKLLZUDGPOBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC(CO)O

Origin of Product

United States

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